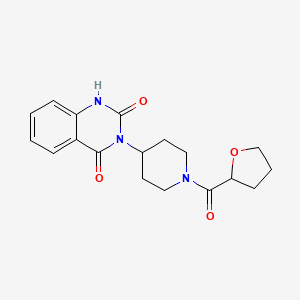

3-(1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. It has various applications in the field of scientific research, particularly in the study of biological processes and drug discovery.

Scientific Research Applications

Applications in CO2 Conversion and Capture

The compound , due to its structural similarity to quinazoline derivatives, finds relevance in discussions surrounding the conversion of CO2 into value-added chemicals. A significant application involves the use of ionic liquid-based catalysts for CO2 conversion into quinazoline-2,4(1H,3H)-diones, highlighting the compound's potential role in carbon capture and utilization (CCU) strategies. This process benefits from the unique properties of ionic liquids, such as low vapor pressures and high solubilities, which are critical in capturing and converting CO2 into useful products. The review by Zhang et al. (2023) provides a comprehensive overview of the advancements in this area over the past decade, emphasizing the critical role of the basicity and nucleophilicity of catalysts in these conversions (Zhang et al., 2023).

Medicinal Chemistry Implications

Quinazoline derivatives have been extensively explored for their biological activities, including their potential in medicinal chemistry. While the direct studies on 3-(1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione might not be explicitly detailed, the broader context of quinazoline research provides insights into possible applications. For example, the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones and their demonstrated antibacterial activity suggests the potential of quinazoline derivatives in developing new antimicrobial agents. Such research underscores the versatility of quinazoline scaffolds in drug discovery and development, as discussed by Tiwary et al. (2016) (Tiwary et al., 2016).

Optoelectronic Material Development

The exploration of functionalized quinazolines and pyrimidines for optoelectronic materials showcases another fascinating application of quinazoline derivatives. These compounds have been identified as valuable in the creation of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The incorporation of quinazoline into π-extended conjugated systems has proven to be of great value for novel optoelectronic materials, demonstrating the compound's potential beyond medicinal applications. This area of research, detailed by Lipunova et al. (2018), points towards the innovative use of quinazoline derivatives in the development of advanced materials for technology applications (Lipunova et al., 2018).

Anti-Colorectal Cancer Activity

The anti-colorectal cancer activity of quinazoline derivatives provides a promising avenue for therapeutic applications. Studies have shown that quinazoline compounds inhibit the growth of colorectal cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. This suggests the potential of 3-(1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione and similar compounds in cancer research and treatment strategies, as highlighted by Moorthy et al. (2023) (Moorthy et al., 2023).

properties

IUPAC Name |

3-[1-(oxolane-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c22-16-13-4-1-2-5-14(13)19-18(24)21(16)12-7-9-20(10-8-12)17(23)15-6-3-11-25-15/h1-2,4-5,12,15H,3,6-11H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXXMBNUJIAFSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2633845.png)

![3-hydroxy-5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2633847.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methoxybenzamide](/img/structure/B2633851.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2633855.png)

![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2633858.png)

![2,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2633867.png)